2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a unique structure that combines an indole moiety with a pyrimido[1,2-a][1,3,5]triazin-6-one core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the pyrimido[1,2-a][1,3,5]triazin-6-one core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: Reduction reactions can target the pyrimido[1,2-a][1,3,5]triazin-6-one core, leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Scientific Research Applications
2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes . The pyrimido[1,2-a][1,3,5]triazin-6-one core may also interact with enzymes and proteins involved in cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with potential biological activities.
2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one: A compound with a similar indole-pyrimidine structure.
Uniqueness
2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its combination of an indole moiety with a pyrimido[1,2-a][1,3,5]triazin-6-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Biological Activity
The compound 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical formula of the compound is C21H23N3O4, and it features a complex structure that includes an indole moiety and a pyrimidotriazine core. The presence of these functional groups suggests potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H23N3O4 |
CAS Number | 1142215-66-4 |
Molecular Weight | 377.43 g/mol |
Hazard Information | Irritant |
Anticancer Activity
Research indicates that compounds containing indole and pyrimidine structures often exhibit significant anticancer properties. Studies have shown that derivatives of indole can induce apoptosis in various cancer cell lines. For example, compounds similar to the one have demonstrated cytotoxic effects against human lung cancer (A549) and colon cancer (HT-29) cell lines through mechanisms involving the inhibition of anti-apoptotic proteins and modulation of cell cycle progression .
Antimicrobial Effects
Indole derivatives are known for their antimicrobial activities. The compound's structure suggests potential efficacy against a range of pathogens. In vitro studies have reported that related compounds exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of key metabolic pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored as well. Indole-containing compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response . This activity may provide therapeutic benefits in conditions characterized by chronic inflammation.
Neuroprotective Effects
Emerging evidence points toward neuroprotective properties associated with indole derivatives. These compounds may exert protective effects against neurodegenerative diseases by reducing oxidative stress and modulating neuroinflammatory responses .
Case Studies
- Anticancer Case Study : A study evaluated a series of indole-based compounds for their anticancer activity against multiple cell lines. The compound showed significant inhibition of cell proliferation at micromolar concentrations, particularly in lung and colon cancer cells .
- Antimicrobial Case Study : In a comparative study, various indole derivatives were tested against Staphylococcus aureus and E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Properties
Molecular Formula |
C24H24N6O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethylimino]-4-(2-methoxyphenyl)-8-methyl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C24H24N6O2/c1-15-13-21(31)30-22(18-8-4-6-10-20(18)32-2)28-23(29-24(30)27-15)25-12-11-16-14-26-19-9-5-3-7-17(16)19/h3-10,13-14,22,26H,11-12H2,1-2H3,(H2,25,27,28,29) |
InChI Key |
DGBPADAJFBBHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(NC(=NCCC3=CNC4=CC=CC=C43)NC2=N1)C5=CC=CC=C5OC |
Origin of Product |
United States |
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